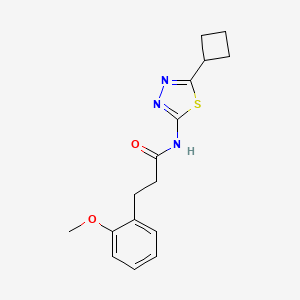

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide

Description

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclobutyl group at position 5 and a propanamide side chain bearing a 2-methoxyphenyl moiety. This structure positions it within a broader class of bioactive thiadiazole derivatives, which are studied for applications ranging from pharmaceuticals to agrochemicals.

Properties

Molecular Formula |

C16H19N3O2S |

|---|---|

Molecular Weight |

317.4 g/mol |

IUPAC Name |

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide |

InChI |

InChI=1S/C16H19N3O2S/c1-21-13-8-3-2-5-11(13)9-10-14(20)17-16-19-18-15(22-16)12-6-4-7-12/h2-3,5,8,12H,4,6-7,9-10H2,1H3,(H,17,19,20) |

InChI Key |

JASKCJGMSLOWSJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)NC2=NN=C(S2)C3CCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides or cyclobutyl Grignard reagents.

Formation of the Propanamide Moiety: The propanamide group can be synthesized by reacting the thiadiazole intermediate with 2-methoxyphenylacetic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying biological processes.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide would depend on its specific interactions with molecular targets. These could include:

Binding to Enzymes: Inhibiting or activating enzyme activity.

Interacting with Receptors: Modulating receptor function.

Affecting Cellular Pathways: Influencing signaling pathways and cellular processes.

Comparison with Similar Compounds

Core Thiadiazole Modifications

The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry. Key variations in substituents at position 5 significantly influence physicochemical and biological properties:

Key Observations :

Propanamide Side Chain Variations

The 2-methoxyphenyl group distinguishes the target compound from analogs with para-substituted aryl groups or alternative heterocycles:

Key Observations :

Physicochemical Data

| Property | Target Compound | Pentan-3-yl Analog | AZM-SH |

|---|---|---|---|

| Molecular Weight | ~330 (estimated) | 333.41 | Not provided |

| LogP (Predicted) | ~3.2 | ~3.8 | ~1.5 |

| Solubility | Moderate | Low | High |

Key Observations :

- The cyclobutyl group reduces LogP compared to pentan-3-yl, suggesting better aqueous solubility.

- Polar groups in AZM-SH (sulfamoyl) drastically lower LogP, favoring solubility but limiting cell penetration .

Biological Activity

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)propanamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of 5-cyclobutyl-1,3,4-thiadiazole with appropriate amides or propanamide derivatives. The process can be optimized through various synthetic routes, including microwave-assisted synthesis which enhances yield and purity.

Antimicrobial Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, studies on related thiadiazole compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.

Antiviral Properties

The antiviral activity of thiadiazole derivatives has been documented in various studies. For example, certain derivatives have shown efficacy against viruses such as the vaccinia virus and Rift Valley fever virus in vitro. The proposed mechanism involves inhibition of viral replication through interference with viral enzymes or host cell interactions.

Anticancer Activity

Thiadiazole derivatives have also been explored for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. The specific activity of this compound in this regard remains to be fully elucidated but is expected to align with findings from similar compounds.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Many thiadiazole derivatives inhibit specific enzymes crucial for microbial and viral life cycles.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into microbial membranes, disrupting their integrity.

- Signal Transduction Modulation : Some studies suggest that these compounds can modulate signaling pathways involved in cell growth and apoptosis.

Case Studies

Several case studies have highlighted the biological efficacy of thiadiazole derivatives:

- Study on Antimicrobial Activity : A compound structurally similar to this compound was tested against Staphylococcus aureus and exhibited significant inhibitory effects (IC50 values in the low micromolar range).

- Antiviral Testing : In vitro assays demonstrated that a related thiadiazole derivative significantly reduced viral titers of the influenza virus in MDCK cells by over 90% at a concentration of 10 µM.

Data Table: Biological Activities Summary

| Activity Type | Efficacy | Mechanism |

|---|---|---|

| Antimicrobial | Significant against S. aureus | Disruption of cell wall synthesis |

| Antiviral | Effective against influenza | Inhibition of viral replication |

| Anticancer | Induces apoptosis | Activation of caspase pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.